Physicochemical properties of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-
Physicochemical properties of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-
An In-Depth Technical Guide to 3-Pentyn-2-ol and the Significance of the Pyrrolidine Moiety in Drug Development
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Part 1: Physicochemical and Spectroscopic Profile of 3-Pentyn-2-ol
3-Pentyn-2-ol (CAS No: 27301-54-8) is a secondary alcohol containing a carbon-carbon triple bond, a structural feature that imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[1] Its combination of a hydroxyl group and an alkyne allows for a variety of chemical transformations.[1]
Chemical Structure
Caption: Chemical structure of 3-Pentyn-2-ol.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-Pentyn-2-ol, compiled from various chemical databases and suppliers.
| Property | Value | Source |
| Molecular Formula | C₅H₈O | [2][3][4] |
| Molecular Weight | 84.12 g/mol | [2][5] |
| CAS Number | 27301-54-8, 58072-60-9 | [2][3][5] |
| Appearance | Colorless liquid | [1][5] |
| Boiling Point | 138-140 °C (lit.) | [5] |
| Density | 0.900 g/mL at 20 °C (lit.) | [5] |
| Refractive Index | n20/D 1.448 (lit.) | [5] |
| Flash Point | 54 °C (129.2 °F) - closed cup | [5] |
| Solubility | Soluble in water (137.09 g/L at 25°C), ethanol, and methanol. | [6] |
| LogP (Octanol/Water Partition Coefficient) | 0.6 | [2][6] |
| pKa (estimated) | 8.05 (weak base) | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3-Pentyn-2-ol.
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Infrared (IR) Spectroscopy : The IR spectrum of 3-Pentyn-2-ol exhibits characteristic absorption bands. A broad peak in the region of 3300-3400 cm⁻¹ corresponds to the O-H stretching of the alcohol group. The C≡C triple bond stretch is typically observed around 2173 cm⁻¹.[3][7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key signals include a doublet for the methyl group adjacent to the alcohol, a quartet for the proton attached to the carbon bearing the hydroxyl group, and a singlet for the other methyl group.[2][7]
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¹³C NMR : The carbon NMR spectrum shows distinct signals for the five carbon atoms in the molecule, including the two sp-hybridized carbons of the alkyne.[2][7]
-
-
Mass Spectrometry (MS) : Mass spectrometry data for 3-Pentyn-2-ol is available, aiding in the determination of its molecular weight and fragmentation pattern.[2][4]
Part 2: Synthesis and Reactivity of 3-Pentyn-2-ol
The synthesis of 3-Pentyn-2-ol can be achieved through several established organic chemistry methodologies.
Synthetic Pathways
One common approach involves the reaction of an appropriate organometallic reagent with an aldehyde. For instance, the addition of a propynyl Grignard reagent to acetaldehyde would yield 3-Pentyn-2-ol after an aqueous workup.
Caption: A generalized synthetic workflow for 3-Pentyn-2-ol.
Key Chemical Reactions
The bifunctional nature of 3-Pentyn-2-ol allows for a range of chemical transformations:
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Oxidation : The secondary alcohol can be oxidized to the corresponding ketone, 3-pentyn-2-one, using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.[1]
-
Reduction : The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) depending on the choice of reducing agent and reaction conditions. The hydroxyl group can also be reduced. For example, reduction with lithium aluminum hydride can yield 3-pentanol.[1]
-
Substitution : The hydroxyl group can be substituted, for instance, by reaction with thionyl chloride to form 3-pentyn-2-chloride.[1]
Part 3: The Pyrrolidine Moiety in Drug Discovery
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a prevalent scaffold in a vast number of biologically active compounds and FDA-approved drugs.[8][9] Its significance in medicinal chemistry stems from several key advantages.
Structural and Physicochemical Advantages
-
Three-Dimensionality : The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is often beneficial for optimizing interactions with biological targets like proteins and enzymes.[9][10] This is a significant advantage over flat, aromatic systems.
-
Improved Physicochemical Properties : The incorporation of a pyrrolidine moiety can enhance the aqueous solubility and other pharmacokinetic properties of a drug candidate. The nitrogen atom can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor, improving interactions with biological macromolecules.
-
Stereochemical Diversity : The pyrrolidine ring can possess multiple stereocenters, allowing for the synthesis of various stereoisomers. The spatial arrangement of substituents can have a profound impact on biological activity and target selectivity.[10]
-
Metabolic Stability : The saturated nature of the pyrrolidine ring can confer greater metabolic stability compared to more readily metabolized functional groups.
Role in Bioactive Compounds
The pyrrolidine scaffold is a core component in numerous classes of therapeutic agents, including:
-
Antiviral agents : For example, in inhibitors of the hepatitis C virus NS3/4A protease.
-
Anticancer agents : Found in various compounds targeting different aspects of cancer cell biology.[9]
-
Central Nervous System (CNS) agents : The pyrrolidine ring is present in drugs targeting CNS disorders.[9]
-
Enzyme inhibitors : The constrained conformation of the pyrrolidine ring can mimic the transition state of enzymatic reactions, making it a valuable component of enzyme inhibitors.
The strategic inclusion of a pyrrolidine ring can lead to enhanced potency, selectivity, and improved drug-like properties.[8]
Hypothetical Combination: 3-Pentyn-2-ol and Pyrrolidine
A molecule combining the 3-pentyn-2-ol backbone with a pyrrolidine ring, such as the proposed "3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-", would be a novel chemical entity. The pyrrolidine group would introduce a basic nitrogen atom, significantly altering the physicochemical properties, such as solubility and pKa, compared to the parent alcohol. The presence of the pyrrolidine could also introduce new biological activities, for instance, by interacting with receptors or transporters that recognize amine-containing ligands. Such a molecule could be of interest as a building block for more complex molecules in a drug discovery program.[]
Conclusion
While a direct characterization of "3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-" is not currently available in the public domain, this guide provides a thorough analysis of its constituent parts. 3-Pentyn-2-ol is a versatile synthetic intermediate with well-defined physicochemical properties. The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, offering significant advantages in the design of novel therapeutics. The hypothetical combination of these two fragments presents an interesting avenue for the exploration of new chemical space in the pursuit of innovative drug candidates. Further research would be required to synthesize and characterize this novel compound to fully understand its properties and potential applications.
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